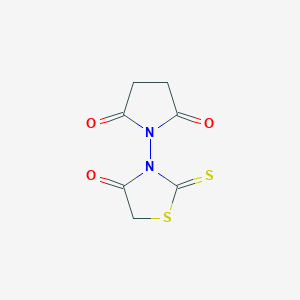

1-(4-氧代-2-硫代-1,3-噻唑烷-3-基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C7H4N2O3S2 . It’s related to a class of compounds known as thiazolidines .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography . These studies reveal details about the orientation and conformation of the molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.3 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 282.01328453 g/mol .科学研究应用

Medicinal Chemistry and Drug Development

Rhodanine derivatives have gained prominence in medicinal chemistry due to their diverse biological activities. Some of these compounds are currently undergoing clinical trials. Notably, rhodanine is considered a privileged structure in drug design . Researchers explore the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides as essential building blocks for combinatorial libraries of rhodanine derivatives.

Antioxidant Properties

The title compound has been screened for its in vitro antioxidant properties using the DPPH radical scavenging assay. This assessment helps evaluate its potential as an antioxidant agent .

Type II Diabetes Treatment

Compounds containing the 1,3-thiazolidin-4-one fragment are significant in treating type II diabetes. This fragment serves as a structural unit for peroxisome proliferator-activated receptor (PPAR) antagonists, which play a crucial role in managing diabetes .

Green Chemistry Applications

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides adheres to green chemistry principles. Water serves as the optimal reaction medium, minimizing the use of hazardous chemicals and solvents. Green solvents, especially water, enhance safety in both scientific research and industrial applications .

Heterocyclic Synthesis

Researchers continue to explore simple and efficient procedures for synthesizing biologically active heterocycles. The development of a general method for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)carboxamides aligns with green chemistry principles and contributes to the field of heterocyclic chemistry .

Predictive In Silico Studies

Physicochemical properties and drug likeness of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride were predicted in silico. Such computational analyses aid in understanding the compound’s behavior and potential pharmacological applications .

作用机制

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is a part of the structure of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .

Mode of Action

It is known that 1,3-thiazolidin-4-one derivatives can act as inhibitors of various enzymes, such as aldose reductase .

Biochemical Pathways

Compounds with a similar 1,3-thiazolidin-4-one structure have been found to possess antitumor, antimicrobial, and anti-tubercular properties, act as antiapoptotic protein bcl-2 and acetylcholinesterase inhibitors, and induce leukemia cell apoptosis .

Pharmacokinetics

The physicochemical properties and drug likeness of similar compounds have been predicted in silico .

Result of Action

Similar compounds have been evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .

属性

IUPAC Name |

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c10-4-1-2-5(11)8(4)9-6(12)3-14-7(9)13/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVMKSKKYPIRDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)N2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2980718.png)

![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)

![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)

![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)

![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)

![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)